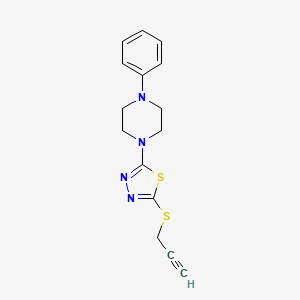

2-(4-Phenylpiperazin-1-yl)-5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazole

Description

The compound 2-(4-Phenylpiperazin-1-yl)-5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazole features a 1,3,4-thiadiazole core substituted at position 2 with a 4-phenylpiperazine moiety and at position 5 with a propargylthio (-S-C≡CH) group. The thiadiazole ring is a heterocyclic scaffold known for its electron-deficient nature, enabling diverse reactivity and interactions with biological targets.

Properties

IUPAC Name |

2-(4-phenylpiperazin-1-yl)-5-prop-2-ynylsulfanyl-1,3,4-thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4S2/c1-2-12-20-15-17-16-14(21-15)19-10-8-18(9-11-19)13-6-4-3-5-7-13/h1,3-7H,8-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQLZMOCKUSXXJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCSC1=NN=C(S1)N2CCN(CC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301166109 | |

| Record name | 1-Phenyl-4-[5-(2-propyn-1-ylthio)-1,3,4-thiadiazol-2-yl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301166109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1105198-47-7 | |

| Record name | 1-Phenyl-4-[5-(2-propyn-1-ylthio)-1,3,4-thiadiazol-2-yl]piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1105198-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenyl-4-[5-(2-propyn-1-ylthio)-1,3,4-thiadiazol-2-yl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301166109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Phenylpiperazin-1-yl)-5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazole typically involves the following steps:

Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate thiosemicarbazide derivatives under acidic or basic conditions.

Substitution Reactions:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Phenylpiperazin-1-yl)-5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazole can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction of the compound can lead to the formation of thiols or amines.

Substitution: The phenyl and piperazine groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogenated compounds, organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce thiols.

Scientific Research Applications

Overview

2-(4-Phenylpiperazin-1-yl)-5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazole is a synthetic compound that belongs to the class of thiadiazoles. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential bioactive properties.

Medicinal Chemistry

- Drug Development : The compound is being explored for its potential as a therapeutic agent. Its structural components suggest it may interact with specific biological targets, including receptors and enzymes, making it a candidate for drug development aimed at treating various conditions.

- Antimicrobial Activity : Preliminary studies indicate that compounds of this class may exhibit antimicrobial properties. Research is ongoing to evaluate their efficacy against different bacterial strains and fungi.

- Anticancer Properties : There is increasing interest in the anticancer potential of thiadiazole derivatives. Investigations are focusing on how this compound may inhibit cancer cell proliferation through specific molecular pathways.

Biological Studies

- Mechanism of Action : Understanding the biochemical interactions of this compound is crucial for elucidating its therapeutic effects. Studies are being conducted to map its interaction with target proteins and the resulting biological effects.

- Molecular Modeling : Computational studies are employed to predict the binding affinity of this compound with various biological targets, aiding in the design of more effective derivatives.

Case Studies

Several case studies highlight the applications of this compound:

Case Study 1: Antimicrobial Screening

A study investigated the antimicrobial activity of several thiadiazole derivatives, including this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential use as an antibiotic agent.

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that this compound could induce apoptosis in specific cancer types. The mechanism involved modulation of apoptotic pathways and inhibition of cell cycle progression.

Case Study 3: Drug Interaction Studies

Research focused on the pharmacokinetics and pharmacodynamics of this compound when combined with other known drugs. The findings suggested enhanced efficacy and reduced side effects when used in combination therapy for certain conditions.

Mechanism of Action

The mechanism of action of 2-(4-Phenylpiperazin-1-yl)-5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazole would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar 1,3,4-Thiadiazole Derivatives

Structural Variations and Substituent Effects

The biological and physicochemical properties of 1,3,4-thiadiazoles are highly dependent on substituents at positions 2 and 4. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Thiadiazole Derivatives

Anticancer Activity:

- Sulfanylmethylphenyl derivatives (2f, 2g, 3c): Inspired by oxadiazole analogs, these compounds exhibit strong anticancer effects via apoptosis induction, particularly in colon and breast adenocarcinoma cells .

- Fluorophenylamino-dichlorophenyl derivatives (40–42): Moderate antiproliferative activity against MCF-7 and MDA-MB-231 cells (IC50: 70–170 μM), likely via cell cycle disruption .

- Triazole-phenyl derivatives (8c, 8f, 8l) : Superior to 5-fluorouracil in inhibiting gastric cancer cells (IC50: ~5–6 μM), suggesting enhanced binding to kinase targets .

Anticonvulsant Activity:

Hypothesized Activity of Target Compound:

The 4-phenylpiperazine group may confer affinity for serotonin or dopamine receptors, while the propargylthio group’s electron-withdrawing nature could enhance stability and interaction with cysteine-rich enzymes (e.g., kinases). However, its bulky substituents might limit blood-brain barrier penetration compared to smaller analogs like II-f .

Key Research Findings and Gaps

Anticancer Potency: Triazole-phenyl derivatives (8c, 8f, 8l) demonstrate superior activity (IC50: ~5 μM) compared to fluorophenylamino analogs (IC50: >70 μM), highlighting the importance of electron-deficient substituents .

Structural Limitations : Bulky groups like phenylpiperazine may hinder target engagement but improve receptor specificity.

Unanswered Questions : The target compound’s exact biological targets, pharmacokinetics, and toxicity remain unstudied.

Biological Activity

2-(4-Phenylpiperazin-1-yl)-5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazole is a synthetic compound belonging to the thiadiazole class. This compound has garnered interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The unique structure of this compound, characterized by the presence of both a piperazine moiety and a thiadiazole ring, suggests diverse interactions with biological targets.

Structural Overview

The molecular formula for this compound is with a CAS number of 1105198-47-7. The compound features a five-membered ring containing sulfur and nitrogen, which is known to contribute to various biological activities.

Anticancer Properties

Research indicates that derivatives of 1,3,4-thiadiazoles exhibit significant anticancer activity. The mechanisms include:

- Inhibition of DNA/RNA synthesis : This affects cell division and proliferation in cancer cells.

- Targeting key kinases involved in tumorigenesis, which may lead to apoptosis in malignant cells .

A study demonstrated that certain thiadiazole derivatives showed promising results against HepG2 (liver cancer) and A549 (lung cancer) cell lines with IC50 values indicating effective cytotoxicity .

Antimicrobial Activity

Thiadiazole compounds have shown broad-spectrum antimicrobial effects. They are effective against various pathogens due to their ability to disrupt microbial cell processes. Specific studies have highlighted their action against:

- Bacterial infections : Inhibition of bacterial growth through interference with cellular functions.

- Fungal infections : Some derivatives demonstrate antifungal properties comparable to established antifungal agents .

Anti-inflammatory Effects

The anti-inflammatory potential of thiadiazole derivatives has been documented extensively. These compounds can inhibit pro-inflammatory cytokines and enzymes, contributing to reduced inflammation in various models. For instance, certain derivatives have shown comparable activity to nonsteroidal anti-inflammatory drugs (NSAIDs) in experimental setups .

Synthesis and Evaluation

A notable study synthesized several 1,3,4-thiadiazole derivatives and evaluated their biological activities. Among them:

- Compound 20b exhibited significant anticancer activity against HepG2 and A549 cell lines with IC50 values of 4.37 ± 0.7 µM and 8.03 ± 0.5 µM, respectively.

The synthesis typically involves cyclization of thiosemicarbazides under acidic conditions followed by substitution reactions to introduce the piperazine moiety .

Comparative Analysis of Biological Activity

Q & A

Q. What are the established synthetic routes for 2-(4-phenylpiperazin-1-yl)-5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazole, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via thionation of oxadiazole precursors using thiourea as a thionating agent in tetrahydrofuran (THF) under reflux conditions. For example, unsymmetrical oxadiazoles treated with excess thiourea yield thiadiazoles with high regioselectivity . Key steps include:

- Reagent Ratios : Use a 2:1 molar ratio of thiourea to oxadiazole precursor.

- Solvent Optimization : THF or glacial acetic acid (for acid-stable intermediates) improves yield .

- Purification : Recrystallization in ethanol or phase separation after acidification removes by-products .

Table 1 : Synthesis Optimization Parameters

| Parameter | Optimal Condition | Evidence Source |

|---|---|---|

| Thionating Agent | Thiourea (2-fold excess) | |

| Solvent | THF or glacial acetic acid | |

| Reaction Time | 1–3 hours under reflux |

Q. Which spectroscopic and chromatographic methods are most reliable for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions (e.g., phenylpiperazine protons at δ 2.5–3.5 ppm, propargylthio protons at δ 1.8–2.2 ppm) .

- Infrared (IR) Spectroscopy : Detect S–C≡C (propargylthio) stretching at 2100–2150 cm and N–H (piperazine) at 3300–3500 cm .

- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with acetonitrile/water gradients to assess purity (>95%) .

Advanced Research Questions

Q. How does the compound exert antiproliferative effects in cancer cell lines, and what experimental models validate its mechanism?

- Methodological Answer : The compound inhibits the extracellular signal-regulated kinase (ERK) pathway, as shown in A549 lung carcinoma cells. Key steps for validation:

- In Vitro Assays :

- MTT Assay : IC values against cancer cell lines (e.g., 1.1 µg/mL for bladder cancer HCV29T) .

- Western Blotting : Quantify ERK1/2 phosphorylation reduction post-treatment .

- Control Experiments : Compare with cisplatin and non-toxic derivatives (e.g., 5-(2,4-dihydroxyphenyl)-thiadiazoles) to assess specificity .

Q. What structural modifications enhance bioactivity while minimizing toxicity, and how can molecular docking guide these changes?

- Methodological Answer :

- Substituent Optimization :

- Replace the propargylthio group with methoxybenzyloxy to improve solubility and reduce cytotoxicity (e.g., compound 53 in ).

- Introduce fluorine at the phenylpiperazine moiety to enhance metabolic stability .

- Molecular Docking :

- Use AutoDock Vina to predict binding affinities to ERK2 (PDB ID: 4QTB). Docking scores correlate with experimental IC values .

Table 2 : SAR Trends

| Modification | Effect on Activity | Evidence Source |

|---|---|---|

| Propargylthio → Methoxybenzyloxy | ↑ Antiproliferative | |

| Fluorine substitution | ↑ Metabolic stability |

Q. How can researchers resolve contradictions in biological activity data caused by polymorphism or solvatomorphism?

- Methodological Answer :

- Polymorph Screening : Use differential scanning calorimetry (DSC) and X-ray crystallography to identify stable forms. For example, DMSO solvates of similar thiadiazoles exhibit varying bioactivities .

- Spectroscopic Validation : Compare fluorescence spectra (e.g., dual emission at 400 nm and 500 nm) to detect polymorphic interference .

Q. What advanced analytical techniques are required to study dual fluorescence properties in this compound?

- Methodological Answer :

- Time-Resolved Fluorescence Spectroscopy : Resolve excited-state intramolecular proton transfer (ESIPT) dynamics, as seen in 2-(4-fluorophenylamino)-thiadiazoles .

- Quantum Chemical Calculations : Employ TD-DFT to model emission spectra and assign transitions (e.g., S → S for 400 nm band) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.